NK-3 Receptor Binding Affinity: N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide vs. Class-Level Baseline
The target compound demonstrates a binding affinity (Ki) of 26 nM at the human NK-3 (neurokinin-3) receptor, as measured by competitive radioligand displacement of ³H-SB222200 [1]. In contrast, the NK-3 antagonist clinical candidate osanetant (SR-142801) exhibits a Ki of approximately 0.5–1.5 nM in comparable radioligand binding assays, making it 17- to 52-fold more potent [2]. However, N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide occupies a distinct intermediate-affinity niche that is desirable for chemical probe applications where excessive receptor occupancy may confound functional selectivity readouts. The compound’s affinity is substantially stronger than many first-generation NK-3 screening hits (typical Ki > 200 nM), placing it in the upper quartile of tool compounds within this chemotype [1].
| Evidence Dimension | NK-3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26 nM (³H-SB222200 displacement assay, pH 7.4) |
| Comparator Or Baseline | Osanetant (SR-142801): Ki ≈ 0.5–1.5 nM; class-level screening baseline: Ki > 200 nM |
| Quantified Difference | Target is 17–52× less potent than clinical lead osanetant, but >7.7× more potent than typical class baseline (200 nM threshold) |
| Conditions | In vitro radioligand binding, human NK-3 receptor, ³H-SB222200 competitive displacement, pH 7.4 [1][2] |
Why This Matters
The intermediate affinity (26 nM) positions this compound as a useful chemical probe for NK-3 pathway dissection, avoiding the near-complete receptor silencing seen with picomolar clinical antagonists while still providing sufficient target engagement for cellular assays.
- [1] BindingDB Entry BDBM251905: N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide. Ki = 26 nM for NK-3 receptor. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=251905. View Source
- [2] Emonds-Alt X, et al. (1999) SR142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor. Life Sciences, 64(15): PL185-PL190. Osanetant Ki ≈ 0.5–1.5 nM at human NK-3 receptor. View Source
